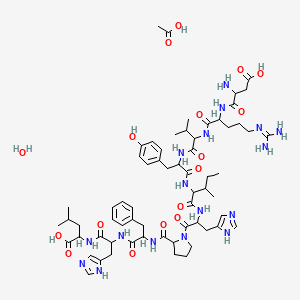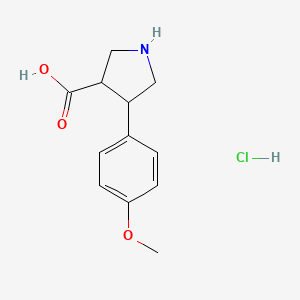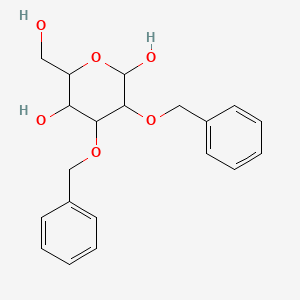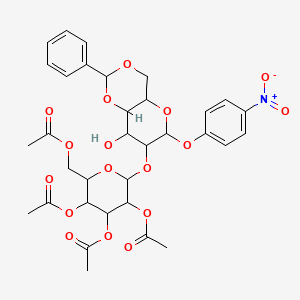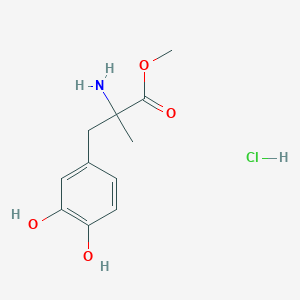
Chloranilic acid sodium salt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloranilic acid sodium salt hydrate is a chemical compound with the molecular formula C6Cl2O4.2Na.H2O. It is a derivative of chloranilic acid, which is known for its red-orange crystalline appearance. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Chloranilic acid sodium salt hydrate can be synthesized through the hydrolysis of chloranil (tetrachloro-1,4-benzoquinone) in the presence of sodium hydroxide. The reaction involves the following steps:
- Dissolve chloranil in water.
- Add sodium hydroxide to the solution.
- Heat the mixture to facilitate the reaction.
- The product, this compound, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors where temperature, pH, and reaction time are carefully controlled.
化学反応の分析
Types of Reactions
Chloranilic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloranil.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Chloranil.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
科学的研究の応用
Chloranilic acid sodium salt hydrate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of chloranilic acid sodium salt hydrate involves its ability to form coordination complexes with metal ions. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical reactions, influencing metabolic pathways and enzyme activities.
類似化合物との比較
Similar Compounds
Chloranil: A precursor to chloranilic acid sodium salt hydrate, used in similar applications.
Hydroquinone: A reduction product of this compound, used in photography and as a reducing agent.
Benzoquinone: A related compound with similar chemical properties, used in organic synthesis.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes with metal ions. This property makes it valuable in various scientific research applications, particularly in the study of metal ion interactions and coordination chemistry.
特性
分子式 |
C6H2Cl2NaO4 |
|---|---|
分子量 |
231.97 g/mol |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
InChIキー |
CDDUGUAIXYGQFO-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na] |
関連するCAS |
36275-66-8 35771-46-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


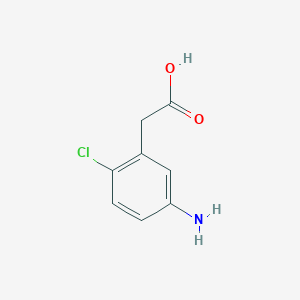
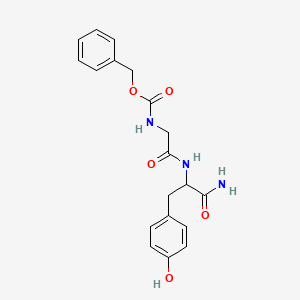
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)

